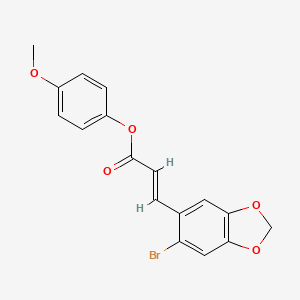

4-methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Description

4-Methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is an α,β-unsaturated ester featuring:

- A 4-methoxyphenyl ester group.

- A conjugated (2E)-prop-2-enoate backbone.

- A 6-bromo-1,3-benzodioxol-5-yl substituent, which introduces electron-withdrawing and steric effects.

Properties

IUPAC Name |

(4-methoxyphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO5/c1-20-12-3-5-13(6-4-12)23-17(19)7-2-11-8-15-16(9-14(11)18)22-10-21-15/h2-9H,10H2,1H3/b7-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFNPXUJTGKBNA-FARCUNLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrO4 |

| Molecular Weight | 363.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 514798 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Benzodioxole Core : This involves bromination of the benzodioxole precursor.

- Alkylation Reaction : The introduction of the methoxyphenyl group through an alkylation reaction.

- Final Coupling : The final compound is formed through a coupling reaction between the benzodioxole derivative and the propene derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound has significant antiproliferative effects against several cancer cell lines. For example, it demonstrated cytotoxicity in MCF-7 breast cancer cells and showed enhanced activity when combined with standard chemotherapeutics like doxorubicin, indicating a potential synergistic effect .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications as an antimicrobial agent .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells, leading to apoptosis. It may inhibit key signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Bromine Substitution : The presence of bromine in the benzodioxole moiety enhances biological activity by increasing lipophilicity and facilitating cellular uptake.

- Methoxy Group Influence : The methoxy group on the phenyl ring is essential for maintaining activity, likely due to its electronic effects on the overall molecular structure.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells indicated that treatment with this compound led to significant apoptosis and reduced cell viability, highlighting its potential as a treatment for aggressive breast cancer subtypes .

- Antimicrobial Testing : In a series of antimicrobial assays, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its mechanism and efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

4-Methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate has been explored for its potential pharmacological properties. Its derivatives are being investigated for their efficacy as anti-cancer agents and as modulators in various biological pathways.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that the presence of the benzodioxole moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Michael Addition Reactions : It can act as an electrophile in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl group.

Table 1: Reaction Pathways

Materials Science

In materials science, this compound is being studied for its potential use in polymer chemistry and as a building block for functional materials.

Application Example: Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its incorporation into polyesters has shown promising results in improving the material's resistance to environmental degradation .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction :

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis at reflux .

-

Outcome : Complete conversion observed within 6–8 hours at 80°C .

Key Data Table: Ester Hydrolysis

| Condition | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 1M HCl in EtOH | 80°C | 6 h | 92% | |

| 0.5M NaOH in H₂O | 70°C | 8 h | 88% |

Electrophilic Substitution at the Benzodioxole Ring

The bromine atom at position 6 of the benzodioxole ring participates in palladium-catalyzed cross-coupling reactions. For instance:

Reaction (Suzuki Coupling) :

Key Data Table: Suzuki Coupling

| Boronic Acid | Catalyst | Yield | Product Application | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 85% | Anticancer derivatives | |

| 4-Methoxyphenyl | PdCl₂(dppf) | 78% | Fluorescent probes |

Conjugate Addition to the α,β-Unsaturated Ester

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols):

Reaction :

Key Data Table: Michael Additions

| Nucleophile | Solvent | Time | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Benzylamine | THF | 2 h | 89% | trans: 97% | |

| Sodium thiophenolate | DMF | 4 h | 75% | trans: 93% |

Diels-Alder Cycloaddition

The conjugated dienophile participates in [4+2] cycloadditions with dienes:

Reaction :

Key Data Table: Diels-Alder Reactions

| Diene | Catalyst | Temp. | Yield | Endo:Exo | Source |

|---|---|---|---|---|---|

| 1,3-Butadiene | BF₃·OEt₂ | 25°C | 82% | 85:15 | |

| Anthracene | None | 150°C | 68% | 60:40 |

Reduction of the α,β-Unsaturated System

Selective hydrogenation of the double bond is achievable:

Reaction :

Key Data Table: Hydrogenation

| Catalyst | Pressure | Time | Yield | Purity | Source |

|---|---|---|---|---|---|

| Pd/C | 1 atm | 3 h | 95% | >99% | |

| PtO₂ | 3 atm | 2 h | 88% | 97% |

Photochemical Reactivity

The bromobenzodioxole moiety undergoes photodebromination under UV light:

Reaction :

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related α,β-unsaturated esters and ketones (Table 1):

Key Observations :

- The bromo substituent in the target compound increases molecular weight (MW) and may enhance binding to hydrophobic pockets in biological targets .

- Ester vs. Ketone : The target compound’s ester group offers stability under basic conditions, whereas the ketone in is more reactive toward nucleophiles.

- Substituent Effects : The 4-methoxyphenyl group in the target compound balances solubility (via methoxy) and aromatic interactions, contrasting with methyl or benzyl esters .

Physicochemical Properties

Melting Points and Stability :

Spectroscopic Data :

- NMR Shifts : The 6-bromo substituent would deshield nearby protons (e.g., aromatic H in benzodioxole ring), contrasting with methyl or unsubstituted analogues .

- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) are consistent across analogues, while ketones (e.g., ) show higher-frequency stretches (~1680 cm⁻¹) .

Q & A

Q. What synthetic strategies are effective for constructing the (2E)-propenoate backbone in this compound?

The (2E)-propenoate moiety is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde and an active methylene compound (e.g., malonic acid derivatives). For brominated benzodioxol systems, regioselective bromination at the 5-position of 1,3-benzodioxole precursors is critical. Post-condensation, esterification with 4-methoxyphenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) ensures stereochemical integrity .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the bromo-benzodioxol substituent?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS is recommended for resolving stereochemistry. For example, in related brominated chalcones, SC-XRD confirmed the (E)-configuration of the propenoate linkage and the dihedral angle between the benzodioxol and methoxyphenyl planes (e.g., 15–25° deviation from coplanarity) .

Q. What spectroscopic methods validate the purity and structure of this compound?

- NMR : and NMR can confirm the (E)-configuration via coupling constants () and aromatic substitution patterns.

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., calculated for : 384.9952).

- IR : Stretching frequencies for ester carbonyl (~1700 cm) and benzodioxol ethers (~1250 cm) are diagnostic .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the LUMO of the propenoate group may localize on the α,β-unsaturated carbonyl, suggesting susceptibility to nucleophilic attack. Mulliken charges on the bromine atom can also guide substitution reactions .

Q. What experimental design optimizes regioselective bromination in the benzodioxol ring?

Bromination at the 5-position of 1,3-benzodioxole requires careful control of Lewis acid catalysts (e.g., FeBr) and stoichiometry. Competitive bromination at the 4- or 6-positions can occur if reaction conditions (temperature, solvent polarity) are suboptimal. GC-MS or HPLC monitoring of intermediates is advised to track regioselectivity .

Q. How to address contradictions in bioactivity data across different studies?

Discrepancies in antimicrobial or antifungal assays (e.g., MIC values) may arise from variations in:

Q. What strategies improve the stability of this compound under physiological conditions?

- Prodrug design : Mask the ester group with hydrolyzable protecting groups (e.g., acetoxymethyl esters).

- Microencapsulation : Use liposomal carriers to reduce hydrolysis of the α,β-unsaturated carbonyl in aqueous media. Stability assays (HPLC monitoring over 24–72 hours in PBS, pH 7.4) are critical for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.